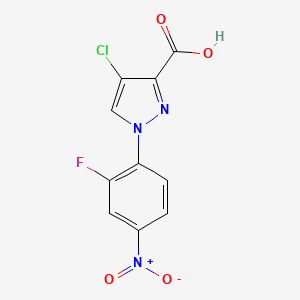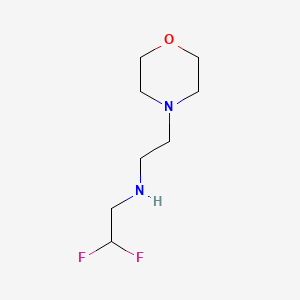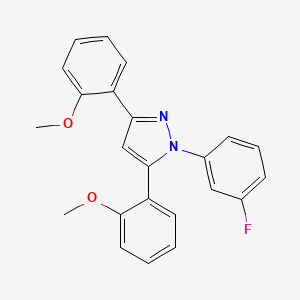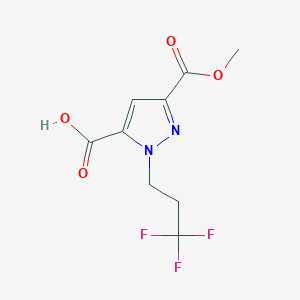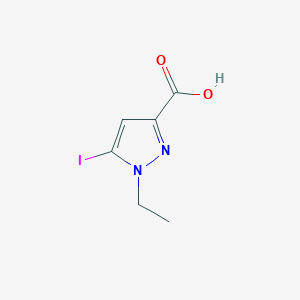
1-ethyl-5-iodo-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-iodo-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 5-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-5-iodo-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the iodination of 1-ethyl-1H-pyrazole-3-carboxylic acid. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds as follows:
Starting Material Preparation: Synthesize 1-ethyl-1H-pyrazole-3-carboxylic acid through the condensation of ethyl hydrazine with ethyl acetoacetate, followed by cyclization.
Iodination: React 1-ethyl-1H-pyrazole-3-carboxylic acid with iodine and an oxidizing agent in an acidic medium to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5-iodo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 1-ethyl-5-azido-1H-pyrazole-3-carboxylic acid or 1-ethyl-5-cyano-1H-pyrazole-3-carboxylic acid can be formed.
Reduction Products: Reduction of the carboxylic acid group yields 1-ethyl-5-iodo-1H-pyrazole-3-methanol.
Oxidation Products: Oxidation can produce 1-ethyl-5-iodo-1H-pyrazole-3-carboxaldehyde.
Scientific Research Applications
1-Ethyl-5-iodo-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-ethyl-5-iodo-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
1-Ethyl-5-iodo-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-Ethyl-1H-pyrazole-3-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
1-Methyl-5-iodo-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its physical and chemical properties.
5-Iodo-1H-pyrazole-3-carboxylic acid: Lacks the ethyl group, which may influence its solubility and reactivity.
The presence of the iodine atom in this compound makes it unique, as it can undergo specific substitution reactions and may exhibit distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C6H7IN2O2 |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
1-ethyl-5-iodopyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7IN2O2/c1-2-9-5(7)3-4(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
InChI Key |
VABFUNBUNAIMLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-thiophen-2-ylmethylidene]undecanehydrazide](/img/structure/B10911237.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10911243.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10911246.png)
![3-(3-nitro-1-propyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10911250.png)
![2,2-bis(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10911273.png)
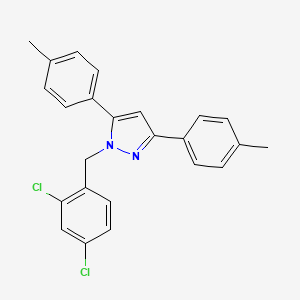
![methyl 3-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10911288.png)
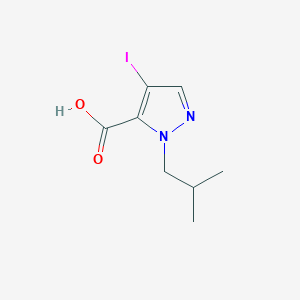
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10911302.png)
